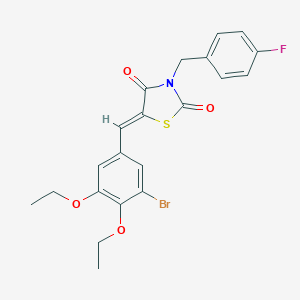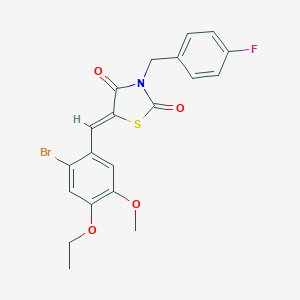
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione (BFBD) is a thiazolidinedione derivative that has attracted significant attention in recent years due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit tumor growth, reduce inflammation, and improve insulin sensitivity. In
Mechanism of Action
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound inhibits the expression of various oncogenes such as c-Myc, Bcl-2, and Cyclin D1, while upregulating tumor suppressor genes such as p53 and p21. This results in the induction of apoptosis and inhibition of tumor growth.
In diabetes, this compound activates the AMPK pathway, which plays a crucial role in regulating glucose and lipid metabolism. Activation of this pathway results in increased glucose uptake and utilization, as well as decreased glucose production in the liver. This leads to improved insulin sensitivity and reduced blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis through the activation of caspase-3 and caspase-9, while also inhibiting the expression of anti-apoptotic proteins such as Bcl-2. In addition, this compound has been found to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).
In diabetes, this compound improves insulin sensitivity and reduces blood glucose levels by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. This compound also reduces inflammation and oxidative stress in the brain, leading to neuroprotective effects.
Advantages and Limitations for Lab Experiments
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit tumor growth and reduce inflammation. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for research on 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione. One area of interest is the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Another area of research is the development of novel derivatives of this compound with improved pharmacological properties. Finally, further studies are needed to determine the optimal dosage and administration route for this compound in various therapeutic applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, diabetes, and neuroprotection. Its unique mechanism of action and biochemical and physiological effects make it an attractive target for further research. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound, researchers can continue to explore its potential as a therapeutic agent.
Synthesis Methods
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of thiazolidine-2,4-dione with benzaldehyde and 4-fluorobenzyl bromide. The resulting product is then purified through recrystallization to obtain a high yield and purity.
Scientific Research Applications
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells through the downregulation of various oncogenes and upregulation of tumor suppressor genes. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels by activating the AMP-activated protein kinase (AMPK) pathway. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Molecular Formula |
C17H12FNO2S |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12FNO2S/c18-14-8-6-13(7-9-14)11-19-16(20)15(22-17(19)21)10-12-4-2-1-3-5-12/h1-10H,11H2/b15-10- |
InChI Key |
NFSIMQAJJFWONM-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302084.png)
![N'-[(E)-(2-bromo-4,5-diethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302086.png)
![methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B302087.png)
![N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302090.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302093.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)
![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)
![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302096.png)

![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302100.png)

![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)